

# Parecoxib-D3 CAS number and molecular weight

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### **Technical Guide: Parecoxib-D3**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Parecoxib-D3**, a deuterated analog of Parecoxib. The information compiled herein is intended for research, scientific, and drug development applications.

### **Core Compound Information**

**Parecoxib-D3** is the deuterium-labeled form of Parecoxib. Parecoxib itself is a selective COX-2 inhibitor and a prodrug to Valdecoxib. The incorporation of deuterium atoms into the molecule makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical methods.

Table 1: Physicochemical Properties of Parecoxib-D3 and Unlabeled Parecoxib

Property	Parecoxib-D3	Unlabeled Parecoxib
CAS Number	Not explicitly assigned; often referenced by the unlabeled CAS number.	198470-84-7
Molecular Weight	373.44 g/mol	370.42 g/mol [1][2]
Molecular Formula	C19H15D3N2O4S	C19H18N2O4S[1][2]

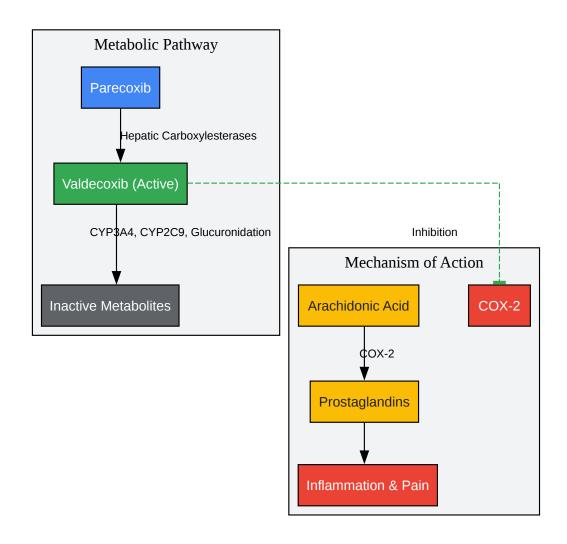


## **Mechanism of Action and Metabolic Pathway**

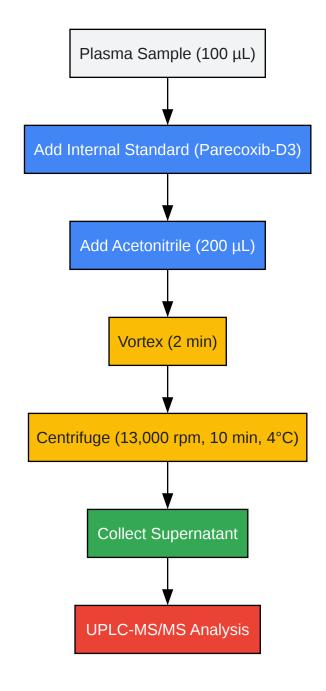
Parecoxib is a water-soluble prodrug that is rapidly hydrolyzed in the liver to its active metabolite, valdecoxib. Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. By selectively inhibiting COX-2, valdecoxib reduces the production of these proinflammatory prostaglandins.[3]

The metabolic conversion of parecoxib to valdecoxib is primarily mediated by carboxylesterases in the liver. Valdecoxib is further metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C9) and glucuronidation before excretion.[4]









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